

Spectroscopic Profile of Lysyl-Alanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lys-Ala

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the dipeptide lysyl-alanine (**Lys-Ala**). This guide provides detailed experimental protocols and data interpretation for scientists and professionals in drug development and biochemical research.

The dipeptide lysyl-alanine, composed of the essential amino acid lysine and the non-essential amino acid alanine, serves as a fundamental building block for numerous proteins and peptides. Its structural and chemical properties are of significant interest in various fields, including biochemistry, pharmacology, and materials science. A thorough spectroscopic characterization is paramount for its identification, purity assessment, and for studying its interactions in more complex systems. This technical guide presents a comprehensive overview of the spectroscopic data for lysyl-alanine obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of lysyl-alanine in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of lysyl-alanine is characterized by signals corresponding to the protons of the lysine and alanine residues. The chemical shifts are influenced by the peptide bond and the electronic environment of neighboring atoms. The following table summarizes the predicted chemical shifts for lysyl-alanine in a neutral aqueous solution (D_2O).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Alanine- H_α	~4.1 - 4.3	Quartet (q)	Coupled to the three methyl protons.
Alanine- H_β (CH_3)	~1.4 - 1.5	Doublet (d)	Coupled to the α -proton.
Lysine- H_α	~3.7 - 3.9	Triplet (t)	Coupled to the adjacent methylene protons.
Lysine- H_β (CH_2)	~1.8 - 2.0	Multiplet (m)	Adjacent to the terminal amino group.
Lysine- H_γ (CH_2)	~1.4 - 1.6	Multiplet (m)	
Lysine- H_δ (CH_2)	~1.6 - 1.8	Multiplet (m)	
Lysine- H_ϵ (CH_2)	~2.9 - 3.1	Triplet (t)	

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of lysyl-alanine. The predicted chemical shifts are presented in the table below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Alanine-C α	~50 - 53
Alanine-C β (CH $_3$)	~17 - 20
Alanine-C' (Carbonyl)	~175 - 178
Lysine-C α	~54 - 57
Lysine-C β	~30 - 33
Lysine-C γ	~22 - 25
Lysine-C δ	~27 - 30
Lysine-C ϵ	~40 - 43
Lysine-C' (Carbonyl)	~173 - 176

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in lysyl-alanine. The spectrum is dominated by characteristic absorption bands of the peptide bond, as well as the amino and carboxyl groups.

Characteristic IR Absorption Bands

The following table lists the key IR absorption bands expected for lysyl-alanine.

Vibrational Mode	Typical Frequency Range (cm ⁻¹)	Intensity
N-H Stretch (Amine & Amide)	3200 - 3400	Strong, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1580	Strong
C=O Stretch (Carboxylic Acid)	1700 - 1730	Strong
N-H Bend (Amine)	1580 - 1650	Medium
C-N Stretch (Amide III)	1230 - 1300	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of lysyl-alanine and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing peptides.

Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₉ N ₃ O ₃	PubChem[1]
Molecular Weight	217.27 g/mol	PubChem[1]
Monoisotopic Mass	217.142641 g/mol	PubChem[1]
Precursor Ion [M+H] ⁺ (m/z)	218.1499	PubChem[1]

MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion of lysyl-alanine results in characteristic fragment ions, primarily from cleavage of the peptide bond. The major expected fragment ions are listed below.

Fragment Ion	m/z (calculated)	Description
b ₂	147.1134	Cleavage of the peptide bond, retaining the charge on the N-terminal lysine fragment.
y ₁	90.0555	Cleavage of the peptide bond, retaining the charge on the C-terminal alanine fragment.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of lysyl-alanine are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of high-purity lysyl-alanine in 0.5-0.7 mL of deuterium oxide (D₂O).
- For pH-dependent studies, adjust the pH using dilute DCl or NaOD.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-64 scans.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid lysyl-alanine powder directly onto the ATR crystal to ensure full coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

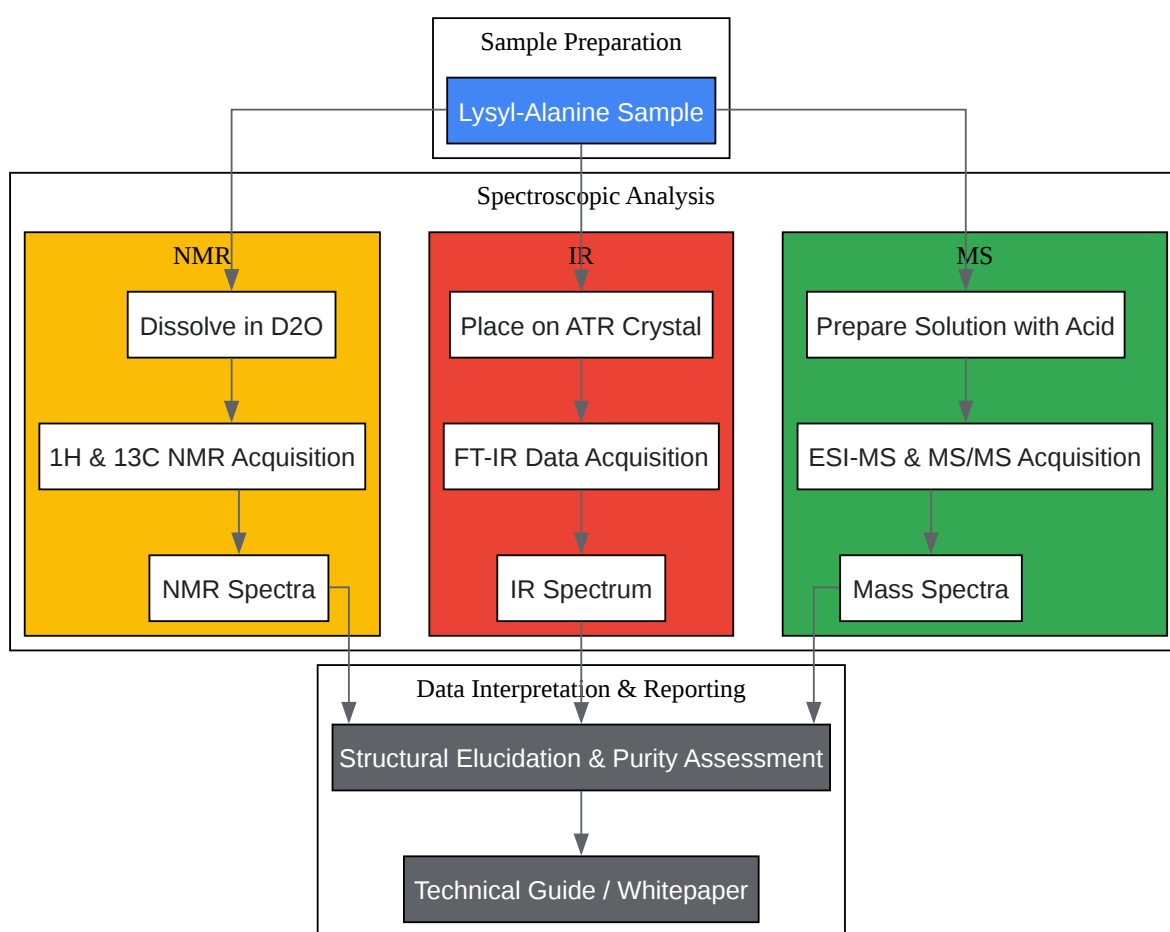
- Prepare a stock solution of lysyl-alanine at a concentration of 1 mg/mL in a 50:50 mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol).
- Add a small amount of a weak acid, such as 0.1% formic acid, to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.
- For analysis, dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- Full Scan MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$. Acquire spectra in positive ion mode over a mass range of m/z 100-500.
- MS/MS: Select the $[\text{M}+\text{H}]^+$ ion (m/z 218.1) for collision-induced dissociation (CID). Vary the collision energy to optimize the fragmentation pattern and observe the characteristic b and y ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of lysyl-alanine.



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References

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